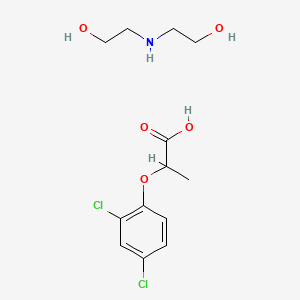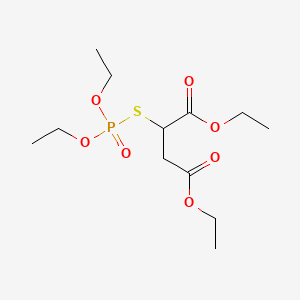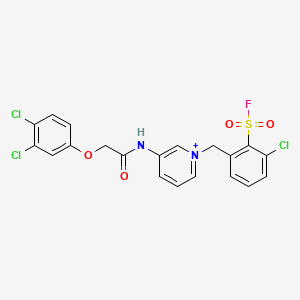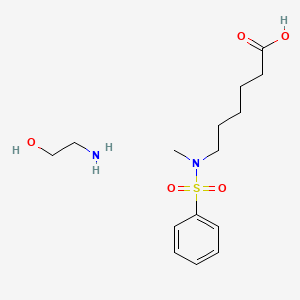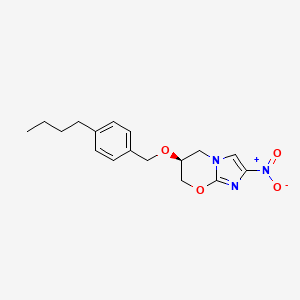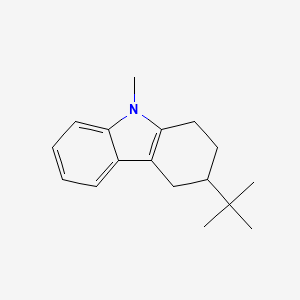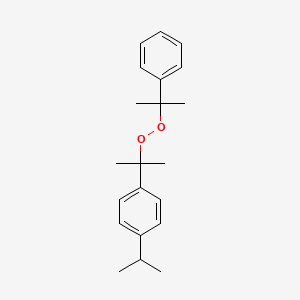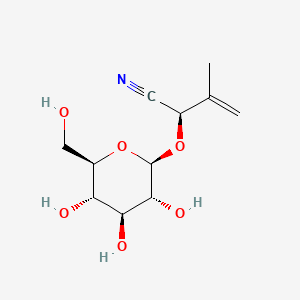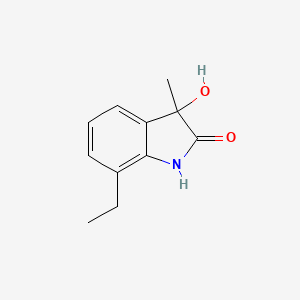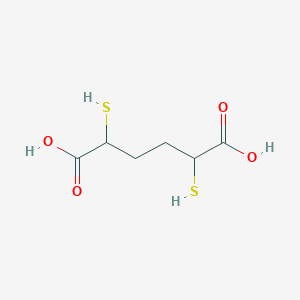
2,5-Dimercaptohexanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimercaptohexanedioic acid is an organic compound characterized by the presence of two mercapto (thiol) groups and two carboxylic acid groups. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to form stable complexes with metal ions, making it useful in chelation therapy and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimercaptohexanedioic acid typically involves the reaction of hexanedioic acid with thiol-containing reagents under controlled conditions. One common method includes the use of hydrogen sulfide in the presence of a catalyst to introduce the mercapto groups into the hexanedioic acid structure.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure the desired product is obtained efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimercaptohexanedioic acid undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols and thiols.
Substitution: Alkylated thiols and carboxylic acids.
Applications De Recherche Scientifique
2,5-Dimercaptohexanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in studies of enzyme inhibition and protein modification.
Medicine: Utilized in chelation therapy for the treatment of heavy metal poisoning.
Industry: Applied in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,5-Dimercaptohexanedioic acid involves its ability to bind to metal ions through its thiol groups. This binding forms stable complexes that can be excreted from the body, making it effective in chelation therapy. The molecular targets include various metal ions such as lead, mercury, and arsenic, which are detoxified through this process.
Comparaison Avec Des Composés Similaires
2,3-Dimercaptosuccinic acid: Another chelating agent with similar applications in heavy metal detoxification.
Hexanedioic acid: Lacks the thiol groups, making it less effective in chelation therapy.
Adipic acid: Similar structure but used primarily in the production of nylon and other polymers.
Uniqueness: 2,5-Dimercaptohexanedioic acid is unique due to the presence of both thiol and carboxylic acid groups, which provide it with the ability to form stable metal complexes and participate in a variety of chemical reactions. This dual functionality makes it particularly valuable in applications requiring both chelation and reactivity.
Propriétés
Numéro CAS |
5139-01-5 |
|---|---|
Formule moléculaire |
C6H10O4S2 |
Poids moléculaire |
210.3 g/mol |
Nom IUPAC |
2,5-bis(sulfanyl)hexanedioic acid |
InChI |
InChI=1S/C6H10O4S2/c7-5(8)3(11)1-2-4(12)6(9)10/h3-4,11-12H,1-2H2,(H,7,8)(H,9,10) |
Clé InChI |
SUVZGLSQFGNBQI-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(=O)O)S)C(C(=O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


